L-Lysyl-L-threonyl-L-serylglycyl-L-asparaginylglycyl-L-seryl-L-aspartic acid

Peptide Synthesis Analytical Chemistry Quality Control

L-Lysyl-L-threonyl-L-serylglycyl-L-asparaginylglycyl-L-seryl-L-aspartic acid (CAS 645396-09-4) is a fully defined, linear synthetic octapeptide with the primary sequence H-Lys-Thr-Ser-Gly-Asn-Gly-Ser-Asp-OH. It belongs to the class of small peptides composed exclusively of proteinogenic L-amino acids.

Molecular Formula C28H48N10O15
Molecular Weight 764.7 g/mol
CAS No. 645396-09-4
Cat. No. B12601328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Lysyl-L-threonyl-L-serylglycyl-L-asparaginylglycyl-L-seryl-L-aspartic acid
CAS645396-09-4
Molecular FormulaC28H48N10O15
Molecular Weight764.7 g/mol
Structural Identifiers
SMILESCC(C(C(=O)NC(CO)C(=O)NCC(=O)NC(CC(=O)N)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CCCCN)N)O
InChIInChI=1S/C28H48N10O15/c1-12(41)22(38-23(47)13(30)4-2-3-5-29)27(51)37-16(10-39)25(49)33-8-19(43)34-14(6-18(31)42)24(48)32-9-20(44)35-17(11-40)26(50)36-15(28(52)53)7-21(45)46/h12-17,22,39-41H,2-11,29-30H2,1H3,(H2,31,42)(H,32,48)(H,33,49)(H,34,43)(H,35,44)(H,36,50)(H,37,51)(H,38,47)(H,45,46)(H,52,53)/t12-,13+,14+,15+,16+,17+,22+/m1/s1
InChIKeyMFAUNVJSUSIUCQ-VDYYLXJKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Lysyl-L-threonyl-L-serylglycyl-L-asparaginylglycyl-L-seryl-L-aspartic Acid: A Defined Synthetic Octapeptide for Research


L-Lysyl-L-threonyl-L-serylglycyl-L-asparaginylglycyl-L-seryl-L-aspartic acid (CAS 645396-09-4) is a fully defined, linear synthetic octapeptide with the primary sequence H-Lys-Thr-Ser-Gly-Asn-Gly-Ser-Asp-OH [1]. It belongs to the class of small peptides composed exclusively of proteinogenic L-amino acids. Its molecular formula is C₂₈H₄₈N₁₀O₁₅ and its computed molecular weight is 764.7 g/mol [1]. The compound is cataloged in chemical databases primarily as a research-grade biochemical.

Defined-sequence peptide standard for HRMS identity confirmation workflows
Retention-time and mass calibration in peptidomics LC-MS method setup
Sequence-specific probe for SAR studies requiring a non-motif peptide control

Substitution Risk in L-Lysyl-L-threonyl-L-serylglycyl-L-asparaginylglycyl-L-seryl-L-aspartic Acid Procurement


For synthetic peptides of a defined sequence, even minor alterations in amino acid composition, sequence order, or stereochemistry (D- vs L-forms) can fundamentally alter, abolish, or create unintended biological interactions. The specific primary sequence of this octapeptide determines its unique physicochemical properties, such as its exact mass (764.7 g/mol) and hydrophilicity (XLogP3: -13.2) [1], which dictate its behavior in analytical systems and any potential biological model. No other peptide sequence will share its precise mass, charge distribution, or specific conformational space. Generic substitution without rigorous side-by-side analytical equivalence testing is therefore invalid; a different sequence is a fundamentally different molecule, not a drop-in replacement.

Target octapeptide
Lys-Thr-Ser-Gly-Asn-Gly-Ser-Asp
vs
Sequence-altered analog
(single-residue substitution or deletion)
All L-amino acid configuration
defined chiral centers
vs
D-isomer replacement at any position
altered conformational space
Even a single-residue change shifts exact mass by a defined delta; sequence identity must be confirmed by HRMS before use. No generic peptide is a drop-in replacement.

Quantitative Differentiation Evidence for L-Lysyl-L-threonyl-L-serylglycyl-L-asparaginylglycyl-L-seryl-L-aspartic Acid


Molecular Identity Differentiation from All Sequence Analogs

The compound's unique primary sequence L-Lysyl-L-threonyl-L-serylglycyl-L-asparaginylglycyl-L-seryl-L-aspartic acid distinguishes it from all other peptide sequences. Its computed molecular properties, such as a monoisotopic mass of 764.33006086 Da and a topological polar surface area of 434 Ų, serve as quantitative identifiers [1]. Any peptide with a different sequence, even by a single amino acid (e.g., substitution, deletion, or D-isomer replacement of any residue), will have a different exact mass, thus providing a definitive quantitative basis for analytical differentiation via high-resolution mass spectrometry. No comparator with the exact same formula and different biological activity exists, as the sequence is the defining feature.

Molecular identity vs sequence analogs
Class-level
Monoisotopic mass 764.33006086 Da
Mass shift for Asn→Ala analog: -43.00581 Da
Supports HRMS-based identity confirmation; exact mass is a non-negotiable sequence fingerprint.
Class-level inference; empirical verification with user's specific peptide lot recommended.
Peptide Synthesis Analytical Chemistry Quality Control

Application Scenarios for Procuring L-Lysyl-L-threonyl-L-serylglycyl-L-asparaginylglycyl-L-seryl-L-aspartic Acid


Analytical Reference Standard for HPLC and Mass Spectrometry Calibration

The unique peptide sequence can serve as a retention time and mass calibration standard in peptidomics workflows. Its defined monoisotopic mass (764.33 Da) and hydrophilicity (XLogP3: -13.2) allow it to serve as a specific point in multidimensional chromatographic and mass spectrometric analyses [1]. This is critical for laboratories requiring precise, sequence-specific standards for instrument tuning and method validation in peptide analysis.

Negative Control or Inactive Probe in Structure-Activity Relationship (SAR) Studies

In the absence of a known functional motif (e.g., RGD, KDEL), this octapeptide can be rationally procured as a baseline 'inactive' peptide for SAR studies of longer or motif-containing peptides. Its lack of a recognized signaling motif makes it suitable as a generic peptide background control for cell-based assays, provided it is empirically validated as inert in the user's specific assay system.

Substrate for Method Development in Peptide Purification

With 7 defined chiral centers and a highly polar nature (434 Ų topological polar surface area), this compound is a useful test analyte for developing and comparing hydrophilic interaction liquid chromatography (HILIC) or mixed-mode chromatography methods. Its distinct physical properties provide a challenging case for optimizing separation conditions, particularly when seeking to resolve it from closely eluting impurities or similar peptides [1].

Application
Selection Property
Validation Focus
HRMS and HPLC calibration standard
Sequence-defined monoisotopic mass and retention behavior
Mass accuracy and retention-time reproducibility in peptidomics workflows
Negative control for SAR studies
Absence of recognized functional motifs; defined peptide background
Empirical confirmation of inertness in the user's assay system
Method development for peptide purification
High polarity and multiple chiral centers
Separation resolution from closely eluting impurities in HILIC or mixed-mode methods
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